molecular formula C10H9NO5 B1267712 5-Acetamidobenzene-1,3-dicarboxylic acid CAS No. 6344-50-9

5-Acetamidobenzene-1,3-dicarboxylic acid

Cat. No.: B1267712
CAS No.: 6344-50-9
M. Wt: 223.18 g/mol
InChI Key: KQQYZSYKZQESPQ-UHFFFAOYSA-N
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Description

5-Acetamidobenzene-1,3-dicarboxylic acid, also known as 5-acetamidoisophthalic acid, is a derivative of benzenedicarboxylic acid. This compound is characterized by the presence of two carboxylic acid groups and an acetamido group attached to a benzene ring. It is a white crystalline solid with a molecular formula of C10H9NO5 .

Scientific Research Applications

5-Acetamidobenzene-1,3-dicarboxylic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamidobenzene-1,3-dicarboxylic acid typically involves the acylation of isophthalic acid. One common method is the reaction of isophthalic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Acetamidobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 5-Acetamidobenzene-1,3-dicarboxylic acid is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. Unlike its parent compounds, it can participate in additional hydrogen bonding and has different reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-acetamidobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQYZSYKZQESPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287379
Record name 5-Acetamidobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-50-9
Record name 6344-50-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetamidobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Aminoisophthalic acid (30.33 g, 0.167 mol) was charged into a 250 mL round bottom flask with acetic anhydride (56.24 g, 0.551 mol) and KOAc (0.88 g). The reaction temperature was 60°-110° C. for 45 minutes. The resulting white solid was filtered after the reaction was allowed to cool to room temperature (about 20° C.). Yield 31.98 g (86%). 1H NMR (d-6 DMSO)--10.30, 8.41, 8.14, 2.06. 13C NMR (d-6 DMSO)--69.17, 166.82, 140.16, 131.92, 124,61, 123.59, 24.05.
Quantity
30.33 g
Type
reactant
Reaction Step One
Quantity
56.24 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
0.88 g
Type
reactant
Reaction Step One

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